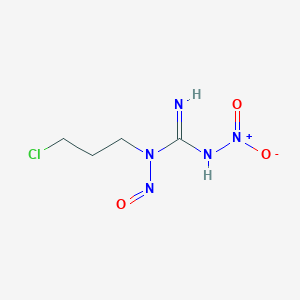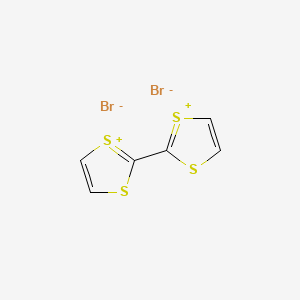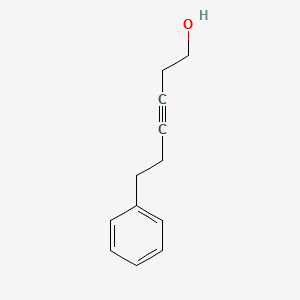
6-Phenylhex-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylhex-3-YN-1-OL is an organic compound characterized by the presence of a phenyl group attached to a hexynol chain. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and an alcohol (hydroxyl group). The combination of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Phenylhex-3-YN-1-OL can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction between phenylmagnesium bromide and hex-3-yn-1-one under controlled conditions can yield this compound . Another method involves the copper-catalyzed cross-coupling of alkyl Grignard reagents with propargylic ammonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylhex-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Phenylhex-3-yn-1-one.
Reduction: 6-Phenylhex-3-ene-1-ol or 6-Phenylhexane-1-ol.
Substitution: 6-Phenylhex-3-yn-1-chloride or 6-Phenylhex-3-yn-1-bromide.
Applications De Recherche Scientifique
6-Phenylhex-3-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Phenylhex-3-YN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biological pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylhex-5-yn-1-ol: Similar structure but with the alkyne group at a different position.
2-Phenylhex-3-yn-2-ol: Contains a phenyl group and an alkyne, but with different positioning of the hydroxyl group.
Uniqueness
6-Phenylhex-3-YN-1-OL is unique due to its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
64025-68-9 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
6-phenylhex-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,4,7-8,11H2 |
Clé InChI |
XQOBJMAYNYUDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


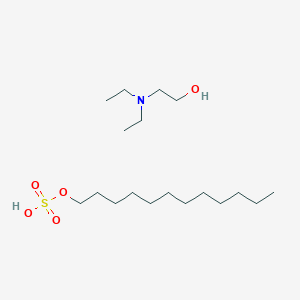
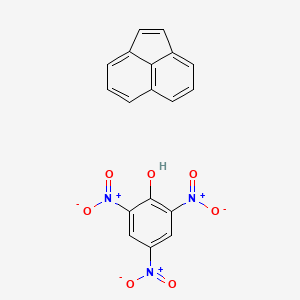
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
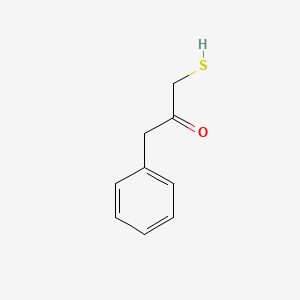
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
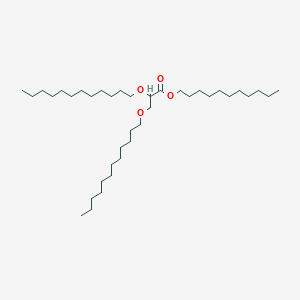
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
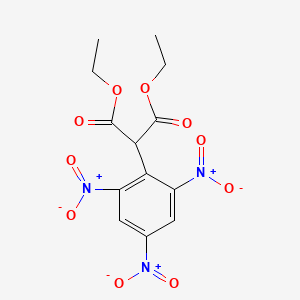
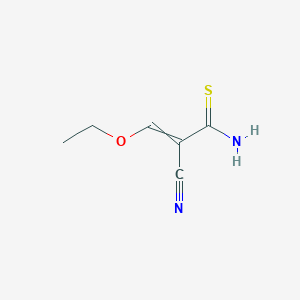
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
